(4-Methylphenylthio)acetone
Overview
Description
- (4-Methylphenylthio)acetone is a chemical compound with diverse applications in organic synthesis and chemical reactions. Its molecular structure and reactivity make it a compound of interest in various chemical syntheses.
Synthesis Analysis
- A study by Herrera et al. (2006) describes a method for synthesizing 2,5-disubstituted and 2,4,5-trisubstituted 1,3-oxazoles using 1-(methylthio)acetone (Herrera et al., 2006).
Molecular Structure Analysis
- The crystal structure of an acetone adduct of copper(II) (2,4-dichloro-5-methylphenylthio)acetate has been determined by Smith et al. (1985), providing insights into the molecular structure of related compounds (Smith et al., 1985).
Chemical Reactions and Properties
- Ghosh et al. (2011) describe a gold-catalyzed regioselective hydration of propargyl acetates, demonstrating the potential reactivity of similar compounds in organic synthesis (Ghosh et al., 2011).
Physical Properties Analysis
- The physical properties of related compounds can be inferred from studies like that of Johnson et al. (1992), who examined the structures and thermal analyses of inclusion compounds with acetone (Johnson et al., 1992).
Scientific Research Applications
- Summary of Application : This compound, 4-(4-Methylphenylthio)benzophenone, plays a crucial role as UV (ultra-violet) filters and UV-ink photoinitiators . The photoinitiating properties of benzophenones are primarily linked to the degree of π-conjugation and the extent of delocalization within the molecule .
- Methods of Application : Quantum mechanical calculations, employing the B3LYP/6-311++G (d, p) density functional theory (DFT), are utilized to compute chemical reactivity, stability, and photoinitiating properties for 4-4 (methylphenylthio) benzophenone .
- Results or Outcomes : The DFT-computed infrared spectra align well with available experimental results. The UV/Visible spectra obtained using TD-DFT reveal absorption toward higher wavelengths, attributed to the extended delocalization of π-electrons .
In these studies, quantum mechanical calculations are used to compute chemical reactivity, stability, and photoinitiating properties for 4-4 (methylphenylthio)benzophenone . The results of these studies provide the foundation for designing novel initiators with tailored light absorption, excited state lifetimes, and reaction selectivities . This knowledge opens doors to benefits in UV-curing, photopolymerization, and other light-driven processes .
In these studies, quantum mechanical calculations are used to compute chemical reactivity, stability, and photoinitiating properties for 4-4 (methylphenylthio)benzophenone . The results of these studies provide the foundation for designing novel initiators with tailored light absorption, excited state lifetimes, and reaction selectivities . This knowledge opens doors to benefits in UV-curing, photopolymerization, and other light-driven processes .
Safety And Hazards
properties
IUPAC Name |
1-(4-methylphenyl)sulfanylpropan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12OS/c1-8-3-5-10(6-4-8)12-7-9(2)11/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDGCRNQPJVYSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381584 | |
Record name | 1-[(4-Methylphenyl)sulfanyl]propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylphenylthio)acetone | |
CAS RN |
1200-13-1 | |
Record name | 1-[(4-Methylphenyl)thio]-2-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1200-13-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(4-Methylphenyl)sulfanyl]propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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